1,4-Cubanedicarboxylic acid

Descripción

Historical Context of Cubane (B1203433) Chemistry Research

The story of cubane chemistry begins with a molecule once thought impossible to create. uchicago.edu For years, researchers believed that a cubic arrangement of eight carbon atoms was too strained to exist, given that the 90-degree bond angles required for a cube are a significant deviation from the ideal 109.5-degree angle for tetrahedral carbon. wikipedia.orgberkeleysciencereview.com This theoretical barrier was famously overcome in 1964 by Professor Philip E. Eaton and his student Thomas W. Cole at the University of Chicago, who successfully synthesized cubane (C₈H₈) for the first time. wikipedia.orgblogspot.comacs.org This landmark achievement, often showcased in organic synthesis textbooks, demonstrated the power of chemical synthesis and the ingenuity it inspires. uchicago.edu

| Key Milestones in Cubane Chemistry | Year | Significance | Researchers |

| First Synthesis of Cubane | 1964 | Proved the existence of a molecule previously thought to be impossible due to extreme bond angle strain. uchicago.eduwikipedia.org | Philip E. Eaton & Thomas W. Cole |

| Improved Synthesis | ~1970 | Developed a simplified, five-step process providing cubane-1,4-dicarboxylic acid in ~25% overall yield, increasing its accessibility. ic.ac.uk | N.B. Chapman et al. |

| Proposal as Benzene (B151609) Bioisostere | 1992 | Eaton predicted the potential of cubane in pharmaceutical research due to its geometric similarity to benzene. enamine.net | Philip E. Eaton |

| Decagram Scale Synthesis | 2020 | A decagram-scale synthesis of dimethyl cubane-1,4-dicarboxylate was reported using continuous-flow photochemistry, further improving access. soton.ac.ukthieme-connect.com | Tsanaktsidis et al. |

Significance of the Cubane Framework in Advanced Materials and Medicinal Chemistry Research

The unique properties of the cubane framework have established it as a molecule of significant interest in diverse scientific fields, particularly advanced materials and medicinal chemistry. uchicago.edu

In Advanced Materials: The high density and substantial strain energy of the cubane cage make its derivatives attractive for applications in controlled energy storage. wikipedia.orgresearchgate.net The compact, crystalline structure is denser than most other hydrocarbons, which is a valuable property for volume-limited applications like advanced fuels. berkeleysciencereview.com Furthermore, nitrated derivatives such as octanitrocubane and heptanitrocubane have been studied as powerful, yet shock-insensitive, high-performance explosives. wikipedia.orgscientificupdate.com The cubane unit is also used as a rigid building block, or linker, in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. scbt.com

In Medicinal Chemistry: A major area of interest for the cubane scaffold is its role as a bioisostere for the benzene ring, a common motif in many pharmaceutical drugs. biosynth.com First proposed by Eaton, the concept is based on the close geometric match between the diagonal of the cubane cage (2.72 Å) and the diameter of a benzene ring (2.79 Å). enamine.netacs.org This allows chemists to replace benzene rings in drug candidates with a cubane cage, which can beneficially alter key properties. enamine.netbiosynth.com Unlike benzene, the saturated cubane core is not prone to the metabolic oxidation that can lead to toxic byproducts. biosynth.com Its rigid, three-dimensional structure also disrupts the intermolecular π-π stacking that can cause poor aqueous solubility, often leading to improved bioavailability. biosynth.com The ability to functionalize each of the cubane's eight carbons offers unique spatial arrangements for probing the active sites of biological targets. acs.orgacs.org

| Application Area | Key Property of Cubane Framework | Specific Use |

| Advanced Materials | High density, high strain energy, rigid structure. wikipedia.orgberkeleysciencereview.com | High-performance explosives (e.g., octanitrocubane), potential rocket/jet fuels, building blocks for Metal-Organic Frameworks (MOFs). wikipedia.orgberkeleysciencereview.com |

| Medicinal Chemistry | Geometric mimic of benzene, metabolic stability, 3D scaffold. biosynth.comacs.org | Benzene bioisostere to improve drug properties like solubility and metabolic stability, reducing toxicity. enamine.netbiosynth.com |

Overview of 1,4-Cubanedicarboxylic Acid as a Key Synthetic Intermediate and Research Subject

Within the field of cubane chemistry, this compound holds a position of central importance. It is a key building block and a versatile synthetic intermediate from which a wide array of functionalized cubane derivatives can be prepared. soton.ac.uknih.gov The synthesis of many complex cubane-containing molecules begins with either this compound or its corresponding dimethyl ester. thieme-connect.comnih.gov

The two carboxylic acid groups are exceptionally well-behaved chemically, allowing for straightforward reactions. ic.ac.uk It readily undergoes esterification to produce various esters, which can be used in the synthesis of fragrances or plasticizers. sigmaaldrich.com The acid and its ester derivatives can also be subjected to fluorination using elemental fluorine to create fluorinated cubanes. sigmaaldrich.com Such halogenated cubanes are of interest for fine-tuning the geometric and electronic properties of the cubane core for applications in medicinal or supramolecular chemistry. acs.org

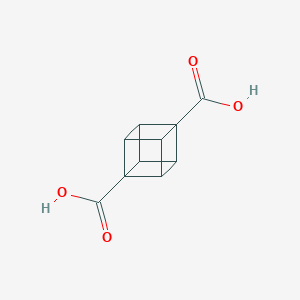

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cubane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298539 | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-66-5 | |

| Record name | 32846-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Cubanedicarboxylic Acid

Multi-step Synthetic Routes to the Cubane (B1203433) Skeleton

The construction of the cubane cage is a complex process that typically involves a sequence of reactions to build the intricate, highly strained polycyclic structure. The initial successful synthesis of the cubane framework was reported in 1964 by Philip E. Eaton and Thomas W. Cole. ic.ac.uk This foundational work has been the basis for numerous subsequent improvements and alternative strategies.

A common starting point for many syntheses is cyclopentanone (B42830). vapourtec.com A well-established route involves the bromination of a cyclopentanone derivative, followed by dehydrobromination and a subsequent Diels-Alder dimerization to form a key intermediate. wikipedia.org This intermediate then undergoes further transformations to yield the cubane core.

An alternative approach, developed by Barborak, Watts, and Pettit in 1966, utilizes an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232). ic.ac.uk This method involves the transfer of the cyclobutadiene molecule to a dienophile in the presence of an oxidizing agent. ic.ac.uk

Cycloaddition Reactions in Cubane Synthesis

Cycloaddition reactions are fundamental to the construction of the cubane skeleton. fiveable.me Both [4+2] and [2+2] cycloadditions play crucial roles in forming the polycyclic framework. fiveable.mepetrolpark.co.uk

The Diels-Alder reaction, a [4+2] cycloaddition, is a key step in many synthetic routes. For instance, 2-bromocyclopentadienone can spontaneously dimerize via a Diels-Alder reaction with complete regio- and endo-selectivity to form a crucial bicyclic intermediate. soton.ac.ukthieme-connect.com In another approach, the reaction between cyclobutadiene, released from its iron tricarbonyl complex, and a quinone derivative proceeds through a Diels-Alder cycloaddition to create a key adduct. thieme-connect.com

Following the initial [4+2] cycloaddition, a photochemical [2+2] cycloaddition is often employed to form the cage-like structure of the cubane core. wikipedia.orgpetrolpark.co.uk This intramolecular reaction typically requires ultraviolet (UV) irradiation to proceed. petrolpark.co.ukbris.ac.uk The stereochemistry of the preceding Diels-Alder reaction is critical, as only the endo isomer, where the double bonds are in close proximity, can undergo the desired intramolecular [2+2] photocycloaddition. ic.ac.ukwikipedia.org

Decarboxylation and Related Reactions in Cubane Synthesis

Decarboxylation reactions are essential for removing carboxylic acid functional groups, which are often introduced during the synthesis to facilitate certain transformations but are not desired in the final cubane structure. ic.ac.ukpetrolpark.co.uk The Favorskii rearrangement is a key reaction in this context, used to convert bromoketone groups into ring-contracted carboxylic acids. ic.ac.ukwikipedia.org This rearrangement is often performed using a strong base like potassium hydroxide (B78521). wikipedia.org

Several methods have been employed for the final decarboxylation step. An early method involved the thermal degradation of a di-t-butyl perester. ic.ac.uk However, this has been largely superseded by more efficient methods, such as the Barton decarboxylation, which involves the photochemical decarboxylation of a thiohydroxamate ester and can provide the parent cubane in near quantitative yield. ic.ac.ukwikipedia.org

The Hofer-Moest reaction, an electrochemical oxidative decarboxylation, has also been explored for the functionalization of cubane carboxylic acids. nih.govresearchgate.net While initial attempts to apply this reaction to cubane carboxylic acid under certain batch conditions were challenging, subsequent work has demonstrated its feasibility, particularly under flow electrochemistry conditions. nih.govresearchgate.net

Improved and Scaled-up Synthetic Procedures for 1,4-Cubanedicarboxylic Acid

The synthesis of this compound itself can be achieved in high yield by the hydrolysis of its corresponding dimethyl ester. nih.govacs.org

Photochemical Approaches in Cubane Synthesis

Photochemistry plays a pivotal role in the synthesis of the cubane skeleton, particularly in the key [2+2] cycloaddition step that forms the cage structure. vapourtec.comwikipedia.orgpetrolpark.co.uk This step typically involves the irradiation of a suitable diene precursor with UV light. petrolpark.co.ukbris.ac.uk

To overcome the limitations of traditional batch photoreactors, continuous-flow photochemistry has emerged as a powerful tool for the synthesis of cubane derivatives. soton.ac.ukthieme-connect.comugent.be This technique offers several advantages, including improved scalability, reduced reaction times, and better process control. thieme-connect.comugent.be

Researchers have successfully employed homemade and commercially available flow photoreactors to scale up the photochemical [2+2] cycloaddition step in the synthesis of dimethyl 1,4-cubanedicarboxylate. vapourtec.comsoton.ac.ukthieme-connect.comresearchgate.net By using continuous-flow setups, it has been possible to achieve significant throughput, for example, processing several grams of starting material per hour. soton.ac.ukthieme-connect.com The use of different UV lamps, such as UV-B broadband lamps, has been optimized to prevent issues like reactor fouling that can occur with higher-energy UV-C lamps. soton.ac.uksci-hub.se

Table 1: Comparison of Batch vs. Continuous-Flow Photochemistry in Cubane Synthesis

| Feature | Batch Photoreactor | Continuous-Flow Photoreactor |

|---|---|---|

| Scalability | Limited | High |

| Reaction Time | Longer | Shorter (e.g., 30 minutes residence time) soton.ac.ukthieme-connect.com |

| Process Control | Less precise | More precise |

| Throughput | Lower | Higher (e.g., 3.4 g/h input) soton.ac.ukthieme-connect.com |

| Fouling | Can be an issue | Can be mitigated with optimized conditions soton.ac.uk |

The use of photosensitizers offers an alternative and potentially more efficient approach to the photochemical [2+2] cycloaddition. rsc.orgrsc.orgresearchgate.netchemrxiv.orgst-andrews.ac.uk Photosensitizers can absorb light of lower energy than the reactant itself and then transfer that energy to the reactant, promoting the desired reaction. rsc.orgresearchgate.net

Benzophenone (B1666685) has been identified as a cheap, widely available, and effective photosensitizer for the synthesis of dimethyl 1,4-cubanedicarboxylate. rsc.orgrsc.orgresearchgate.netchemrxiv.orgst-andrews.ac.uk The reaction proceeds via a Dexter energy transfer mechanism, where the triplet excited state of benzophenone transfers its energy to the diene precursor, facilitating the intramolecular [2+2] cycloaddition. rsc.orgresearchgate.net A key advantage of this approach is the ability to use lower-energy light sources compared to the traditional direct photochemical method. rsc.orgrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromocyclopentadienone |

| Benzophenone |

| Cyclobutadiene |

| Cyclobutadiene-iron tricarbonyl |

| Cyclopentanone |

| Di-t-butyl perester |

| Dimethyl 1,4-cubanedicarboxylate |

| Potassium hydroxide |

Derivatization of this compound

This compound and its corresponding esters serve as versatile platforms for a wide array of chemical transformations. sigmaaldrich.com The rigid cubane framework, combined with the reactivity of the carboxylic acid groups, allows for the synthesis of a diverse range of derivatives with tailored properties. These derivatization reactions are crucial for incorporating the cubane moiety into larger, more complex molecular architectures.

Esterification Reactions

Esterification is a fundamental derivatization reaction for this compound, enabling the modification of its physical and chemical properties. sigmaaldrich.com The resulting esters are often more soluble in organic solvents, facilitating their purification and subsequent reactions.

A variety of symmetrical diesters of this compound have been synthesized by reacting the diacid with the corresponding alcohols. These reactions typically proceed under standard esterification conditions. The synthesis of several such esters, including the ethyl, propyl, tert-butyl, hexyl, and various fluoroalkyl esters, has been reported, with their structures confirmed by X-ray diffraction analysis. researchgate.net

Table 1: Symmetrical Esters of this compound

| Ester Name | Alkyl Group (R) | Reference |

|---|---|---|

| Diethyl 1,4-cubanedicarboxylate | Ethyl | researchgate.net |

| Dipropyl 1,4-cubanedicarboxylate | Propyl | researchgate.net |

| Di-tert-butyl 1,4-cubanedicarboxylate | tert-Butyl | researchgate.net |

| Dihexyl 1,4-cubanedicarboxylate | Hexyl | researchgate.net |

| Bis(2,2,2-trifluoroethyl) 1,4-cubanedicarboxylate | CH₂CF₃ | researchgate.net |

Dimethyl 1,4-cubanedicarboxylate is arguably the most crucial derivative, serving as a key starting material for a vast number of other cubane compounds. acs.orgthieme-connect.com Its synthesis is a well-established and critical step in cubane chemistry.

One common method for its preparation is the direct esterification of this compound with methanol, often catalyzed by a strong acid like concentrated hydrochloric acid. soton.ac.uk This reaction typically involves refluxing the diacid in anhydrous methanol. soton.ac.uk Another significant route to dimethyl 1,4-cubanedicarboxylate is through a sequence involving a double Favorskii rearrangement of a caged dione (B5365651) precursor, followed by esterification. soton.ac.uk

To address the need for larger quantities of this important building block, a decagram-scale synthesis using continuous-flow photochemistry has been developed. thieme-connect.comthieme-connect.comresearchgate.net This method utilizes a [2+2] photocycloaddition as the key step and allows for a significantly increased throughput compared to traditional batch processes. thieme-connect.comresearchgate.net

Halogenation Reactions

The introduction of halogen atoms onto the cubane core is a significant strategy for modulating the electronic and physical properties of this compound and its derivatives. nih.govacs.org The high degree of s-character in the C-H bonds of cubane makes them relatively unreactive, but halogenation can be achieved under specific conditions. Fluorinated, chlorinated, brominated, and iodinated derivatives have all been successfully synthesized. nih.govacs.org

Direct fluorination of the cubane cage has been accomplished using elemental fluorine. sigmaaldrich.comnih.govresearchgate.net The outcome of this reaction is highly dependent on the reaction conditions, particularly the solvent used. nih.govresearchgate.net

When dimethyl 1,4-cubanedicarboxylate is treated with elemental fluorine in acetonitrile (B52724) at low temperatures (-20 to -30 °C), the primary product is dimethyl 2-fluorocubane-1,4-dicarboxylate. nih.govresearchgate.net This reaction demonstrates a degree of selectivity in the fluorination process.

In contrast, when this compound or its esters are fluorinated in trifluoroacetic acid at slightly higher temperatures (-12 to -15 °C), a complex mixture of mono- and difluorinated cubane products is obtained. nih.govresearchgate.net This indicates that the choice of solvent plays a critical role in controlling the extent and regioselectivity of the fluorination.

Table 3: Fluorination of this compound and its Dimethyl Ester with Elemental Fluorine

| Substrate | Solvent | Temperature | Major Product(s) | Reference |

|---|---|---|---|---|

| Dimethyl 1,4-cubanedicarboxylate | Acetonitrile (CH₃CN) | -20 to -30 °C | Dimethyl 2-fluorocubane-1,4-dicarboxylate | nih.govresearchgate.net |

Synthesis of Monochlorinated and Dichlorinated Derivatives

The radical chlorination of dimethyl cubane-1,4-dicarboxylate (0Me) under optimized conditions preferentially yields the monochlorinated product, dimethyl 2-chlorocubane-1,4-dicarboxylate (1Me). nih.govacs.org This primary product is accompanied by a mixture of dichlorinated derivatives. nih.govacs.orgacs.org

The reaction, when carried out with t-BuOCl and a 450 W mercury lamp at 0 °C, results in a product mixture where the monochlorinated derivative is predominant (approximately 68-70%), with dichlorinated derivatives constituting about 20% of the total product. nih.govacs.orgnih.gov The dichlorinated products are formed from the subsequent halogenation of the initial monochlorinated compound. nih.gov Three distinct dichlorinated isomers—2aMe, 2bMe, and 2cMe—are formed in an approximate ratio of 4:1:3.5. nih.govacs.org The individual chlorinated esters can be separated from the reaction mixture using silica (B1680970) gel column chromatography. nih.gov

The corresponding chlorinated dicarboxylic acids are obtained through basic hydrolysis of these methyl esters. nih.govscribd.com For instance, 2-chlorocubane-1,4-dicarboxylic acid (1) was synthesized in 90% yield by treating the monochlorinated ester (1Me) with lithium hydroxide monohydrate in a tetrahydrofuran (B95107) and water mixture. nih.gov The structures of all five chlorinated cubane derivatives (one mono- and four di-chloro isomers) have been unequivocally confirmed by X-ray diffraction analysis. nih.govacs.orgscribd.com

| Product Type | Specific Compound | Approximate Yield / Ratio |

|---|---|---|

| Monochlorinated | Dimethyl 2-chlorocubane-1,4-dicarboxylate (1Me) | ~68-70% |

| Dichlorinated | Dimethyl dichloro-isomer (2aMe) | ~4 (relative ratio) |

| Dimethyl dichloro-isomer (2bMe) | ~1 (relative ratio) | |

| Dimethyl dichloro-isomer (2cMe) | ~3.5 (relative ratio) |

Formation of Hydrazides

An efficient method for the preparation of this compound dihydrazide has been developed. researchgate.net This synthesis is a key step for creating further derivatives, as hydrazides are versatile intermediates. osti.gov The synthesis of cubane derivatives incorporating hydrazino groups has been specifically investigated for potential applications in energetic materials. dtic.mil The general approach for synthesizing acid hydrazides from their corresponding carboxylic acids often involves a continuous flow process, which has been demonstrated to be scalable and efficient for various diacids. osti.gov While specific details for the cubane derivative are proprietary, the reaction of this compound with hydrazine (B178648) would be the fundamental transformation to yield the dihydrazide. researchgate.netorganic-chemistry.org

Synthesis of Amides and Nitroxyalkylamides

Derivatives of this compound containing amide and nitroxyalkylamide functionalities have been synthesized and studied. researchgate.net A general approach involves a two-step process: first, the synthesis of hydroxyalkyl-substituted amides, followed by nitration to yield the final nitroxyalkylamide products. researchgate.net

New N,N′-bis- and N,N,N′,N′-tetrakis-hydroxyalkyl-substituted 1,4-cubanedicarboxamides have been created. researchgate.net These are then treated with a nitrating agent, such as nitric acid in chloroform, to convert the hydroxyl groups into nitrate (B79036) esters (nitroxy groups). researchgate.net One notable compound synthesized through this methodology is N,N′-bis(2-nitroxyethyl)-1,4-cubanedicarboxamide. researchgate.net

Amides can also be synthesized via a photochemical radical chlorocarbonylation of dimethyl 1,4-cubanedicarboxylate, which forms an acyl chloride intermediate. sci-hub.se This intermediate can then be trapped in situ with various amines to form a range of amide derivatives. For example, reaction with ammonium (B1175870) chloride and triethylamine (B128534) produced the primary amide, while primary amines like p-fluorobenzylamine and tert-butyl amine, as well as secondary amines like morpholine (B109124) and piperidine, have been used to generate the corresponding N-substituted amides in moderate to good yields. sci-hub.se

| Amine Nucleophile | Resulting Amide Product | Yield |

|---|---|---|

| Ammonium chloride / Triethylamine | Dimethyl 2-carbamoylcubane-1,4-dicarboxylate | 22% |

| p-Fluorobenzylamine | Dimethyl 2-((4-fluorobenzyl)carbamoyl)cubane-1,4-dicarboxylate | 47% |

| tert-Butylamine | Dimethyl 2-(tert-butylcarbamoyl)cubane-1,4-dicarboxylate | 43% |

| Morpholine | Dimethyl 2-(morpholine-4-carbonyl)cubane-1,4-dicarboxylate | Good Yield |

| Piperidine | Dimethyl 2-(piperidine-1-carbonyl)cubane-1,4-dicarboxylate | Good Yield |

Advanced Spectroscopic and Structural Characterization in 1,4 Cubanedicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone in the structural elucidation of cubane (B1203433) derivatives. The high symmetry of the parent 1,4-disubstituted cubane cage often leads to remarkably simple spectra, which become more complex with the introduction of substituents that lower the molecular symmetry.

The ¹H NMR spectrum of 1,4-cubanedicarboxylic acid is characterized by its simplicity, a direct consequence of the molecule's high symmetry. The six methine protons on the cubane cage are chemically equivalent, resulting in a single sharp signal. In dimethyl sulfoxide-d₆ (DMSO-d₆), this singlet appears at approximately 4.11 ppm. illinois.edu Similarly, its derivative, dimethyl 1,4-cubanedicarboxylate, also displays a single resonance for the six cage protons, typically observed around 4.22-4.25 ppm in chloroform-d (B32938) (CDCl₃), alongside a singlet for the six equivalent methyl ester protons at about 3.70-3.72 ppm. illinois.edusoton.ac.uk

The introduction of substituents onto the cubane cage breaks this symmetry, leading to more complex spectra. For instance, in 2-chlorocubane-1,4-dicarboxylic acid, the cage protons are no longer equivalent and exhibit multiplets. The spectrum of its dimethyl ester in CDCl₃ shows complex multiplets for the cage protons between 4.19 and 4.41 ppm. illinois.edu Further substitution, as seen in dichlorinated derivatives, increases this complexity. The ¹H NMR spectrum of dimethyl 2,5-dichlorocubane-1,4-dicarboxylate simplifies again to a singlet at 4.40 ppm for the four equivalent cage protons, reflecting a restoration of some symmetry elements. illinois.edu In contrast, the 2,3-dichloro and 2,6-dichloro isomers show more complex multiplet patterns due to their lower symmetry. illinois.edu Fluorination of the cubane ring also results in complex mixtures of mono- and difluorinated products, as revealed by ¹H NMR spectroscopy. nih.gov

¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound and its derivatives. Due to the high symmetry of the parent acid, its ¹³C NMR spectrum in DMSO-d₆ is simple, showing three distinct signals: one for the two equivalent quaternary carbons attached to the carboxyl groups (C1/C4) at δ 55.5 ppm, one for the six equivalent methine carbons of the cage (C2/C3/C5/C6/C7/C8) at δ 46.0 ppm, and one for the carboxyl carbons at δ 172.4 ppm. illinois.edu

The dimethyl ester, dimethyl 1,4-cubanedicarboxylate, exhibits a similar pattern in CDCl₃, with signals for the quaternary cubane carbons (δ ~55.8 ppm), the methine cubane carbons (δ ~47.1 ppm), the methyl ester carbons (δ ~51.6 ppm), and the carbonyl carbons (δ ~172.0 ppm). soton.ac.uk

Substitution on the cubane cage leads to a greater number of signals, as the chemical equivalence of the carbon atoms is lost. For dimethyl 2-chlorocubane-1,4-dicarboxylate, the ¹³C NMR spectrum shows eight distinct signals for the cubane cage carbons, reflecting the complete lack of symmetry. illinois.edu The carbon bearing the chlorine atom (C2) is significantly deshielded, appearing at δ 69.6 ppm, while the other carbons resonate at various positions depending on their proximity to the chloro and carboxyl substituents. illinois.edu In symmetrically substituted derivatives like dimethyl 2,5-dichlorocubane-1,4-dicarboxylate, the number of signals is reduced due to the presence of a symmetry plane. Its spectrum shows four signals for the cubane carbons. illinois.edu

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of the cubane cage. The strained nature of the C-C bonds in the cubane skeleton influences its vibrational frequencies.

The FTIR spectrum of this compound displays characteristic absorption bands for the carboxylic acid functional groups and the cubane core. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. illinois.edu The C=O stretching vibration of the carboxyl group appears as a strong, intense band around 1691 cm⁻¹. illinois.edu Other significant bands include those for C-O stretching and O-H bending.

For the dimethyl ester derivative, the broad O-H band is absent, and the C=O stretching vibration of the ester is observed at a higher frequency, typically around 1722-1735 cm⁻¹. illinois.edu The spectrum also shows strong bands corresponding to the C-O stretching of the ester group. The C-H stretching vibrations of the cubane cage protons are typically observed just above 3000 cm⁻¹.

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group | Reference |

| This compound | 3436, 3002, 2828-2532 (broad) | O-H stretch (H-bonded) | illinois.edu |

| 1691 | C=O stretch (acid) | illinois.edu | |

| 1435, 1296 | C-O stretch / O-H bend | illinois.edu | |

| Dimethyl 1,4-cubanedicarboxylate | 3003, 2955 | C-H stretch (cubyl & methyl) | illinois.edu |

| 1722 | C=O stretch (ester) | illinois.edu | |

| 1220, 1200 | C-O stretch (ester) | illinois.edu |

High-resolution infrared spectroscopy has been instrumental in studying the fundamental vibrational structure of the parent cubane (C₈H₈) molecule. Cubane for these detailed spectroscopic studies is often synthesized via the decarboxylation of this compound. nih.govacs.org This relationship is crucial, as the purity of the resulting cubane, confirmed by techniques like FTIR and mass spectrometry, is essential for high-resolution analysis. illinois.edu

High-resolution studies, often performed using synchrotron radiation sources, have allowed for the detailed analysis of the three infrared-active fundamental vibrational modes (ν₁₀, ν₁₁, and ν₁₂) of the cubane molecule, as well as numerous combination bands. nih.govacs.org These spectra exhibit well-resolved octahedral rotational structures that can be analyzed to yield precise molecular constants. illinois.eduacs.org The insights gained from the high-resolution IR spectra of cubane provide a fundamental understanding of the vibrational dynamics of this highly strained platonic hydrocarbon, which is the core structure of this compound. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and fragmentation patterns of this compound and its derivatives, confirming their identity and offering clues about their structural stability.

For this compound, using negative ion mode electrospray ionization (ESI-), the most prominent peak is often the deprotonated molecule [M-H]⁻ at an m/z of 191.0. illinois.edu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. illinois.edu

The dimethyl ester, under positive ion mode conditions such as atmospheric pressure chemical ionization (APCI), typically shows a strong signal for the protonated molecule [M+H]⁺ at m/z 221.1. illinois.edu A common fragmentation pathway involves the loss of the two methoxycarbonyl groups. illinois.edu

For substituted cubanes, the mass spectra reveal the presence and number of substituents. For example, the mass spectrum of dimethyl 2-chlorocubane-1,4-dicarboxylate shows a characteristic isotopic pattern for chlorine, with major peaks at m/z 255.0 and 257.0. illinois.edu Dichlorinated derivatives show more complex isotopic patterns corresponding to the presence of two chlorine atoms. acs.org Fragmentation often involves the loss of the substituent (e.g., Cl) and/or the ester groups. illinois.edu

| Compound | Ionization Mode | Key m/z Values (%) | Interpretation | Reference |

| This compound | ESI- | 191.0 (100) | [M-H]⁻ | illinois.edu |

| Dimethyl 1,4-cubanedicarboxylate | APCI+ | 221.1 (85), 189.1 (100) | [M+H]⁺, [M-2xCOOCH₃+H]⁺ | illinois.edu |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | APCI+ | 255.0 (100), 257.0 (20) | [M+H]⁺ (³⁵Cl/³⁷Cl) | illinois.edu |

| Dimethyl 2,5-dichlorocubane-1,4-dicarboxylate | APCI+ | 289.0 (70), 291.0 (45) | [M+H]⁺ (³⁵Cl₂/³⁵Cl³⁷Cl) | illinois.edu |

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction is a definitive technique for determining the precise spatial arrangement of atoms within a crystalline solid. In the study of this compound derivatives, it has been crucial for unequivocally confirming molecular structures.

Research involving the radical chlorination of cubane-1,4-dicarboxylic acid led to the synthesis of a monochlorinated derivative and four distinct dichlorinated derivatives. nih.govacs.org Single-crystal X-ray diffraction was the definitive method used to establish the exact positions of the chlorine atoms on the cubane cage for these newly synthesized compounds. nih.gov This analysis confirmed the formation of specific isomers, providing foundational data for understanding the regioselectivity of the chlorination reaction. nih.govacs.org

In other studies, X-ray investigations have been applied to different classes of this compound derivatives, such as symmetrical esters. For a series of bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates, X-ray analysis was used to identify the liquid crystalline phases, revealing that higher homologues of these esters exhibited a smectic A (SmA) phase. szfki.hu

Table 1: Summary of X-ray Diffraction Findings for this compound Derivatives

| Derivative Class | Information Obtained from X-ray Diffraction |

|---|---|

| Chlorinated Derivatives | Confirmed the exact positions of chlorine atoms on the cubane framework for mono- and dichlorinated species. nih.govacs.org |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of enantiomers.

In the context of this compound research, while the parent molecule is achiral, the introduction of substituents can create chirality. researchgate.net For instance, the synthesis and separation of the enantiomers of 2,5-dichlorocubane-1,4-dicarboxylic acid ((+)-2a and (−)-2a) utilized ECD for stereochemical assignment. nih.govacs.org The absolute configuration of these enantiomers was determined by comparing the experimentally measured ECD spectrum of one of the separated enantiomers with the spectrum simulated using Time-Dependent Density Functional Theory (TD-DFT) calculations. acs.org A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. acs.orgsioc-journal.cn This combined experimental and computational approach is a standard methodology for assigning the absolute stereochemistry of novel chiral compounds. sioc-journal.cnoup.com

Optical Rotation Studies

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. It is a fundamental property used to characterize enantiomers, which rotate light in equal but opposite directions.

Following the successful separation of the enantiomers of 2,5-dichlorocubane-1,4-dicarboxylic acid via high-performance liquid chromatography (HPLC) on a chiral column, their optical activities were quantified. nih.govacs.org The measurements were taken using a polarimeter at the sodium D-line (589 nm). nih.govacs.org The first eluted enantiomer was found to be levorotatory, while the second was dextrorotatory. acs.org These measurements are essential for confirming the successful resolution of the enantiomers and for characterizing their distinct chiroptical properties. nih.gov

Table 2: Optical Rotation Data for Enantiomers of 2,5-Dichlorocubane-1,4-dicarboxylic Acid

| Enantiomer | Specific Rotation [α]20589 | Enantiomeric Excess (ee) |

|---|---|---|

| (+)-2a | +5.4° | ~93% |

| (−)-2a | -4.7° | >99% |

Data sourced from a study on chlorinated cubane-1,4-dicarboxylic acids. nih.govacs.org

Computational and Theoretical Studies on 1,4 Cubanedicarboxylic Acid

Density Functional Theory (DFT) Calculationsnih.govacs.orgmanchester.ac.uk

DFT has proven to be a valuable tool for investigating the reactivity and electronic properties of cubane (B1203433) systems. Calculations are often performed to rationalize experimental observations and predict the behavior of these strained molecules.

DFT calculations have been successfully used to model the reaction pathways of 1,4-cubanedicarboxylic acid derivatives. For instance, the mechanism of radical chlorination of dimethyl cubane-1,4-dicarboxylate was explored using the B3LYP-D3BJ/6-311+G(d,p) level of theory to determine the energies of transition states and intermediates. nih.govacs.orgmanchester.ac.uk

The calculations elucidated the stepwise chlorination process. The addition of the first chlorine atom to dimethyl cubane-1,4-dicarboxylate (referred to as 0Me ) was modeled, as was the subsequent addition of a second chlorine atom to the monochlorinated product (1Me ) to form various dichlorinated isomers (2aMe , 2bMe , and 2cMe ). acs.org DFT predicts the formation of a stable intermediate complex between 1Me and a chlorine radical, which is -9.8 kcal/mol lower in energy relative to the starting 1Me . acs.org From this intermediate, three different hydrogen atom transfer transition states lead to the formation of different dichlorinated radical intermediates. acs.org

The calculated relative energies provide insight into the preferential formation of certain isomers observed experimentally. nih.govacs.org

Table 1: Calculated Relative Energies for the Second Chlorination Step of Dimethyl Cubane-1,4-dicarboxylate

| Species/Transition State | Relative Energy (kcal/mol) |

| 1Me + Cl• Intermediate | -9.8 |

| Transition State to 1aMe • | -0.2 |

| Transition State to 1bMe • | 0.0 |

| Transition State to 1cMe • | -1.3 |

Data sourced from The Journal of Organic Chemistry. acs.org

Wavefunction Theory Methodsnih.govacs.org

For a more accurate prediction of properties like strain energy, which are highly dependent on electron correlation, wavefunction theory methods are often employed. In the study of chlorinated cubane-1,4-dicarboxylic acids, the relative strain energies were predicted using high-level wavefunction theory methods, specifically Domain-based Local Pair Natural Orbital Coupled Cluster with Single, Double, and perturbative Triple excitations (DLPNO-CCSD(T)). nih.gov The geometries for these calculations were optimized at the DLPNO-SCS-MP2/cc-PVQZ level. nih.gov These advanced computational methods provide reliable energy data that complements experimental findings. nih.govacs.org

Strain Energy Calculations

The defining feature of the cubane framework is its immense ring strain. Computational methods are essential for quantifying this strain and understanding how it is affected by substitution.

Theoretical calculations have been used to predict the relative strain energies of various halogenated derivatives of cubane-1,4-dicarboxylic acid. These studies show a clear trend related to the nature and number of halogen substituents. The introduction of chlorine atoms increases the strain energy relative to the parent diacid. acs.org

Furthermore, calculations on hypothetical hexahalogenated derivatives revealed that the hexafluorinated version is the most strained. nih.govacs.orgmanchester.ac.uk The relative strain energy was found to decrease as the size of the halogen atom increases from fluorine to iodine. nih.govacs.orgmanchester.ac.uk This trend is attributed to the interplay of steric and electronic effects of the different halogens on the cubane cage.

Table 2: Calculated Relative Strain Energies of Halogenated Cubane-1,4-dicarboxylic Acids

| Compound | Relative Strain Energy (kcal/mol) |

| Monochlorinated cubane-1,4-dicarboxylic acid | 1.47 |

| Dichlorinated cubane-1,4-dicarboxylic acid (2a ) | 4.10 |

| Dichlorinated cubane-1,4-dicarboxylic acid (2b ) | 3.56 |

| Dichlorinated cubane-1,4-dicarboxylic acid (2c ) | 5.28 |

| Hexafluorinated cubane-1,4-dicarboxylic acid | 57.5 |

| Hexachlorinated cubane-1,4-dicarboxylic acid | 23.7 |

| Hexabrominated cubane-1,4-dicarboxylic acid | 16.7 |

| Hexaiodinated cubane-1,4-dicarboxylic acid | 4.0 |

Data sourced from The Journal of Organic Chemistry and a related PMC article. nih.govacs.org

The strain energy of the parent cubane hydrocarbon is exceptionally high when compared to other polycyclic cage hydrocarbons. libretexts.org This extraordinary strain is a direct consequence of its unique geometry, with C-C-C bond angles forced to be 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. Computational studies place the strain energy of cubane at approximately 142-161.5 kcal/mol. libretexts.orgresearchgate.net This is substantially higher than less-strained cage molecules like adamantane, which has a strain energy of only 6.5 kcal/mol. researchgate.net Prismane, another highly strained C₈H₈ isomer, also possesses a very high strain energy, comparable to that of cubane. libretexts.org

Table 3: Comparison of Strain Energies in Cage Hydrocarbons

| Cage Hydrocarbon | Strain Energy (kcal/mol) |

| Adamantane | 6.5 |

| Twistane | 26.1 |

| Prismane | ~142 |

| Cubane | ~142 - 161.5 |

Data sourced from Chemistry LibreTexts, ResearchGate, and other publications. libretexts.orgresearchgate.netresearchgate.net

Thermochemical Studies and Enthalpy of Formation

The thermochemistry of this compound, also known as pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, has been a subject of multidisciplinary research combining experimental measurements with theoretical predictions. figshare.com Experimental determination of the enthalpy of formation in the condensed phase (ΔfHm°(cr)) at a temperature of 298.15 K was carried out using an isoperibolic static microbomb calorimeter. figshare.comfigshare.com This experimental work yielded a value of (−355.9 ± 11.7) kJ·mol−1. figshare.comfigshare.comacs.org

By combining this with the enthalpy of sublimation, the gas-phase enthalpy of formation (ΔfHm°(g)) at the same temperature was derived. figshare.com The resulting value for the enthalpy of formation in the gas phase is (−229.4 ± 14.8) kJ·mol−1. figshare.comfigshare.comacs.org Furthermore, differential scanning calorimetry studies have demonstrated the high thermal stability of the parent diacid, with decomposition occurring above 250 °C. nih.govacs.orgmanchester.ac.uk

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Formation (condensed phase) | -355.9 ± 11.7 | kJ·mol−1 |

| Enthalpy of Formation (gas phase) | -229.4 ± 14.8 | kJ·mol−1 |

Isodesmic Reactions for Theoretical Calculations

Theoretical calculations, specifically employing isodesmic reactions, have been utilized to further investigate the thermochemical properties of cubane derivatives. figshare.comfigshare.com Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of computational errors. This methodology was applied to calculate the enthalpy of formation for 2,6-cuneanedicarboxylic acid, an isomer of this compound. figshare.comfigshare.comacs.org These theoretical studies also enabled the calculation of the strain energies associated with both cubane and cuneane dicarboxylic acids. figshare.comfigshare.comacs.org For these calculations to be precise, accurate thermochemical data for reference compounds are essential. acs.org To this end, the enthalpy of sublimation for 1-adamantanecarboxylic acid was experimentally determined, as it served as a necessary value for the isodesmic reaction calculations. figshare.comacs.orgacs.org

Enthalpy of Sublimation and Vaporization Studies

The determination of the gas-phase enthalpy of formation for this compound is critically dependent on an accurate value for its enthalpy of sublimation (ΔsubHm). figshare.com This value was obtained by a combination of experimental techniques. figshare.comfigshare.com The enthalpy of vaporization was evaluated using correlation-gas chromatography. figshare.comacs.org Concurrently, the enthalpy of fusion was measured by differential scanning calorimetry. figshare.comfigshare.com These two values were then combined and adjusted to a temperature of 298.15 K to provide the final enthalpy of sublimation. figshare.comfigshare.comacs.org The resulting value for the enthalpy of sublimation was determined to be (126.5 ± 9.0) kJ·mol−1. figshare.comfigshare.comacs.org

| Compound | Parameter | Value | Units |

|---|---|---|---|

| This compound | Enthalpy of Sublimation | 126.5 ± 9.0 | kJ·mol−1 |

| 1-Adamantanecarboxylic acid | Enthalpy of Sublimation | 98.7 ± 4.5 | kJ·mol−1 |

Applications and Research Interest in 1,4 Cubanedicarboxylic Acid

Materials Science Applications

The rigid, three-dimensional structure of the cubane (B1203433) core provides a unique platform for the design and synthesis of novel materials with tailored properties.

1,4-Cubanedicarboxylic acid serves as a fundamental building block in the synthesis of a variety of materials. nih.govacs.org Its rigid and well-defined geometry allows for precise control over the architecture of larger molecular assemblies and polymers. The dicarboxylic acid functionality allows it to be readily incorporated into larger structures through esterification and amidation reactions. sigmaaldrich.com For instance, it has been used in the preparation of various ester and fluorinated derivatives. lookchem.com The thermal stability of materials derived from this compound is a notable feature, with the parent diacid showing decomposition above 250 °C. nih.gov

While the direct synthesis of carbon nanothreads from this compound is not extensively documented in the provided research, the broader context of carbon nanothread synthesis involves the high-pressure polymerization of aromatic molecules. nih.govresearchgate.netnih.gov Carbon nanothreads are one-dimensional sp³-rich polymers with high tensile strength and flexibility. nih.gov The strained sp³-hybridized carbon atoms of the cubane cage in this compound present an intriguing, though less explored, alternative to the sp²-hybridized precursors typically used.

This compound is utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). chemodex.com MOFs are crystalline materials with high porosity, making them suitable for applications such as gas storage and separation. chalcogen.ronih.gov A notable example is the synthesis of a basic zinc cubane-1,4-dicarboxylate, which is analogous to the well-known MOF-5. researchgate.netchemrxiv.org This cubane-based MOF exhibits a high-symmetry cubic framework and a large surface area of 3160 m²/g, indicating its potential for high-capacity hydrogen uptake. researchgate.net The lack of conjugation in the cubane linker influences the dynamic properties of the framework. researchgate.netchemrxiv.org

Table 1: Properties of a Metal-Organic Framework based on this compound

| Property | Value |

| Framework Name | Basic Zinc Cubane-1,4-dicarboxylate |

| Symmetry Space Group | Pm3,¯m |

| Lattice Parameter (at 100 K) | 12.776 Å |

| Surface Area | 3160 m²/g |

Data sourced from a study on a new MOF-5 analogue. researchgate.net

The rigid nature of the cubane unit makes this compound an excellent component for creating well-defined spaces between functional groups in polymers and other organic materials. lookchem.com This can lead to materials with improved mechanical strength and thermal stability. lookchem.com For example, cubane-containing polyamides have been synthesized by polymerizing this compound (or its diacyl chloride) with various diamines. researchgate.net These polymers have been investigated for their degradation properties, with the potential to release cubane derivatives. researchgate.net

Symmetrical esters of this compound have been synthesized and shown to exhibit liquid crystalline properties. szfki.hu The bulky, non-aromatic cubane core serves as a unique central building block in these molecules, offering an alternative to traditional aromatic rings in liquid crystal design. szfki.hu Depending on the nature of the ester side chains, these compounds can form different mesophases, such as nematic (N) and smectic A (SmA) phases. szfki.hu For instance, bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates show a transition from nematic to smectic A phases as the length of the alkoxy chain increases. szfki.hu

Table 2: Mesophase Behavior of Selected Bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates

| Alkoxy Group | Mesophase(s) |

| Methoxy | Nematic (N) |

| Ethoxy | Nematic (N) |

| Propoxy | Nematic (N) |

| Butoxy | Nematic (N) |

| Pentyloxy | None |

| Hexyloxy | Smectic A (SmA) |

| Heptyloxy | Smectic A (SmA) |

| Octyloxy | Smectic A (SmA) |

This table summarizes the liquid crystalline phases observed for a homologous series of cubane derivatives. szfki.hu

Medicinal Chemistry and Pharmaceutical Research

The cubane cage is considered a bioisostere of a phenyl group, meaning it can be used to replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, but potentially improving properties like metabolic stability. nih.govacs.org This makes this compound and its derivatives valuable compounds in pharmaceutical research. lookchem.com They can be employed as active pharmaceutical ingredients or as components in the development of new drugs. lookchem.com Research has also explored the use of cubane derivatives in pH-sensitive hydrogels for the oral delivery of hydrophobic drugs. The biological stability and lipophilic nature of the cubane platform allow for the attachment of a wide range of substituents in well-defined spatial arrangements, which is a key aspect of rational drug design. allfordrugs.com

Cubane Cage as a Phenyl Bioisostere

The concept of bioisosterism, where one chemical moiety is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of medicinal chemistry. The cubane cage has emerged as a highly effective non-classical bioisostere for the phenyl group. frontiersin.orgresearchgate.net This is attributed to the striking similarity in size and the spatial orientation of substituents between a 1,4-disubstituted cubane and a para-substituted benzene ring. uga.edu The diagonal width of a cubane molecule is approximately 2.72 Å, which is very close to the 2.79 Å width of a benzene ring. uga.edu This geometric mimicry allows for the substitution of phenyl rings in bioactive molecules with a cubane core without drastically altering the molecule's ability to interact with its biological target. uga.edu

The replacement of a flat, aromatic phenyl group with a three-dimensional, saturated cubane cage can lead to significant improvements in a drug candidate's properties while maintaining or even enhancing its biological activity. nih.gov The rigid framework of cubane provides a fixed orientation for its substituents, which can be advantageous for optimizing interactions with biological receptors. ic.ac.uk This strategy has been explored in a variety of therapeutic areas, demonstrating the broad applicability of cubane as a phenyl bioisostere.

Modulation of Pharmacokinetic Properties (ADME)

A primary motivation for employing the cubane scaffold in drug design is to favorably modulate the pharmacokinetic profile of a molecule, which encompasses its absorption, distribution, metabolism, and excretion (ADME). The substitution of a phenyl ring with a cubane cage can lead to notable improvements in key ADME parameters. nih.gov

One of the most significant advantages is the potential for increased metabolic stability. The carbon-carbon bonds within the cubane cage are highly strained, which paradoxically leads to increased strength of the carbon-hydrogen bonds. princeton.edu This makes the cubane core less susceptible to metabolic oxidation by enzymes such as cytochrome P450, a common metabolic pathway for phenyl-containing compounds. researchgate.net For instance, a cubane-containing analog of the drug Lumacaftor demonstrated increased metabolic stability compared to its parent benzene-containing counterpart. nih.gov

Furthermore, the introduction of a cubane moiety can enhance a compound's solubility. nih.gov The replacement of a lipophilic aromatic ring with a more polar, saturated cage can improve aqueous solubility, which is often a challenge in drug development. The cubane analog of Lumacaftor, for example, exhibited improved solubility across a range of pH values. nih.gov This enhancement in solubility can lead to better absorption from the gastrointestinal tract.

The following table summarizes the comparative pharmacokinetic properties of a benzene-containing drug and its cubane bioisostere.

| Property | Benzene-Containing Drug (Lumacaftor) | Cubane-Containing Bioisostere (Cuba-Lumacaftor) | Reference |

| Metabolic Stability (CLint in µL/min/10⁶ cells) | 11.96 | 6.98 | nih.gov |

| Solubility | pH-dependent | Improved and pH-independent | nih.gov |

Drug Delivery Systems

While direct applications of this compound in drug delivery systems are not yet extensively documented, the unique properties of the cubane scaffold suggest its potential in this field. The rigid and well-defined structure of cubane makes it an attractive building block for the construction of novel drug delivery vehicles. nih.govnih.gov

One promising area is the use of this compound as a linker molecule in the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are highly porous materials with large surface areas, making them ideal candidates for encapsulating and delivering therapeutic agents. mdpi.commdpi.com The dicarboxylic acid functionality of this compound allows it to coordinate with metal ions to form these extended, porous networks. The rigid and directional nature of the cubane core could impart unique structural and release characteristics to the resulting MOFs. nih.gov

Furthermore, the cubane scaffold itself can be considered a nanocarrier. Its compact, three-dimensional structure provides a platform for the precise spatial arrangement of drug molecules and targeting ligands. nih.gov The ability to functionalize the cubane core at its various positions offers the potential to create multifunctional drug delivery systems with controlled release properties.

Potential Biological Activities of Derivatives

Derivatives of this compound have been synthesized and investigated for a range of biological activities, demonstrating the therapeutic potential of this unique chemical scaffold.

Research has identified certain derivatives of this compound that exhibit cardiopharmacological activity. Specifically, nitroxyalkyl derivatives of this compound and its diamide (B1670390) have been synthesized and evaluated. These compounds represent a novel class of cubane derivatives with potential applications in cardiovascular medicine.

Within the class of cardiopharmacologically active cubane derivatives, significant antiischemic activity has been observed. One particular compound, N,N'-bis(2-nitroxyethyl)-1,4-cubanedicarboxdiamide, was found to possess antiischemic activity greater than that of the well-established antianginal drug, Nicorandil. This finding highlights the potential for developing highly potent anti-ischemic agents based on the this compound scaffold.

The cubane scaffold has also been explored in the context of opioid receptor modulation. It has been reported that the replacement of a hydrogen atom with a cubane moiety in the development of morphine analogs proved to be beneficial. This suggests that the rigid, three-dimensional nature of the cubane cage can be advantageously employed in the design of novel ligands that interact with opioid receptors. The precise orientation of substituents afforded by the cubane core may allow for tailored interactions with the receptor's binding pocket, potentially leading to the development of new analgesics with improved properties. nih.gov

Antiulcer Activity

There is currently no scientific literature available that specifically investigates or establishes any antiulcer activity for this compound. Research into antiulcer agents has explored a wide range of natural products and synthetic compounds, but cubane derivatives have not been a focus in this particular therapeutic area. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Energetic Materials Research (Explosives and Propellants)

The highly strained and dense nature of the cubane cage makes its derivatives, including this compound, promising candidates for the development of advanced energetic materials. dtic.mil The inherent strain in the cubane structure stores a significant amount of energy, which is released upon decomposition, a desirable characteristic for explosives and propellants. researchgate.net Furthermore, the high density of cubane-based compounds allows for more energetic material to be packed into a limited volume, potentially increasing performance. ic.ac.uk

This compound serves as a key and readily accessible starting material for the synthesis of various energetic cubane derivatives. dtic.mildtic.mil Through functional group transformations of its carboxylic acid groups, researchers have successfully synthesized more energetic compounds. Notable examples include the conversion to 1,4-dinitrocubane and 1,4-bis(N-nitroamino)cubane, demonstrating the feasibility of creating stable, high-energy materials from this precursor. dtic.mil The thermal stability of some of these derivatives, such as dinitraminocubane, has been shown to be high, a crucial factor for practical applications in explosives and propellants. dtic.mil Research in this field also extends to the synthesis of other energetic derivatives like cubane-1,4-diisocyanate and cubyl hydrazines, further highlighting the versatility of this compound as a foundational block for energetic materials. dtic.mil

Coordination Chemistry

The dicarboxylate functionality of this compound makes it an excellent ligand for use in coordination chemistry. Its rigid structure and the specific orientation of the carboxylic acid groups allow for the construction of well-defined coordination polymers and metal-organic frameworks (MOFs). chemrxiv.orgresearchgate.net

Formation of Coordination Bonds with Metal Ions

This compound readily forms coordination bonds with various metal ions through its carboxylate groups. These interactions have been utilized to construct novel metal-organic frameworks (MOFs). For instance, a MOF analogous to the well-known MOF-5 has been synthesized using 1,4-cubanedicarboxylate as the organic linker and zinc as the metal node. chemrxiv.orgresearchgate.net In this structure, the zinc ions form basic zinc carboxylate clusters that are bridged by the rigid cubane dicarboxylate units, creating a three-dimensional porous framework. chemrxiv.orgresearchgate.net The geometry and rigidity of the 1,4-cubanedicarboxylate ligand are crucial in dictating the topology and properties of the resulting MOF. The coordination of the carboxylate groups to the metal centers can vary, leading to different structural motifs and properties. mdpi.comuab.cat

Intercalation into Layered Double Hydroxides (LDH)

The anionic form of this compound, cubane-1,4-dicarboxylate, has been successfully intercalated into the interlayer space of Layered Double Hydroxides (LDHs). nih.gov LDHs are a class of materials with positively charged layers and exchangeable anions in the interlayer region. mdpi.com The intercalation of cubane-1,4-dicarboxylate is typically achieved through a coprecipitation method, where a solution containing the metal salts (e.g., Mg(II) and Al(III) nitrates) is reacted with an alkaline solution of this compound. nih.gov

The successful incorporation of the cubane-1,4-dicarboxylate anions into the LDH structure is confirmed by an increase in the basal spacing, which can be measured by powder X-ray diffraction (PXRD). For example, the intercalation into a Mg-Al LDH resulted in an increase in the basal spacing from 8.67 Å to 13.40 Å. nih.gov This expansion of the interlayer space accommodates the bulky cubane dicarboxylate anions. nih.gov Thermal analysis has shown that the intercalated cubane-1,4-dicarboxylate anions exhibit enhanced thermal stability compared to the pure acid, which is attributed to the host-guest interactions within the LDH structure. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies

A significant advancement in the production of cubane (B1203433) derivatives has been the adoption of continuous-flow photochemistry. soton.ac.uk This methodology has been successfully applied to the key [2+2] photocycloaddition step in the synthesis of dimethyl 1,4-cubanedicarboxylate, enabling decagram-scale production. soton.ac.uk Flow photoreactors offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch methods, addressing the increasing demand for cubane building blocks in various research fields. soton.ac.ukresearchgate.net The synthesis of 1,4-cubanedicarboxylic acid has been scaled up for production in multi-kilogram batches, although the compound and its derivatives remain relatively expensive. ic.ac.ukallfordrugs.com

Exploration of New Derivative Synthesis for Enhanced Applications

A major thrust of current research involves the functionalization of the cubane core to create new derivatives with tailored properties. The carboxylic acid groups of this compound are well-behaved and can be converted to a variety of other functional groups, providing a versatile platform for derivatization. ic.ac.ukic.ac.uk

Recent studies have demonstrated the successful synthesis of halogenated derivatives. For instance, radical chlorination of this compound has been shown to produce a monochlorinated derivative as the major product, along with several dichlorinated analogues. nih.govacs.org The positions of the chlorine atoms have been confirmed by X-ray diffraction. nih.govacs.org Similarly, methods for the fluorination of this compound and its esters using elemental fluorine have been developed. sigmaaldrich.com The introduction of halogen atoms modifies the electronic properties and steric profile of the cubane cage, which can be advantageous for applications in medicinal and supramolecular chemistry. nih.govacs.org

Beyond simple halogenation, researchers are exploring more complex functionalizations. This includes the synthesis of cubane-containing polyamides and polyurethanes, where the rigid cubane unit is incorporated into a polymer backbone. researchgate.net Such materials are of interest for their unique thermal and mechanical properties. The development of methods for ortho-metalation of cubane amides allows for the introduction of substituents at positions adjacent to the existing functional groups, opening up pathways to previously inaccessible substitution patterns. ic.ac.uk

Future work will likely focus on developing even more sophisticated and regioselective functionalization techniques, including C-H activation methods, to enable the precise synthesis of highly substituted cubane derivatives for advanced applications.

Advanced Spectroscopic Techniques for Deeper Structural Insights

While standard spectroscopic techniques like ¹H and ¹³C NMR are routinely used to characterize cubane derivatives, advanced methods are providing deeper insights into their complex structures and electronic properties. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, have been instrumental in the complete and unambiguous assignment of proton and carbon signals in complex cubane derivatives, which can be challenging due to the high symmetry and unusual chemical shifts of the cubane cage. acs.orgkisti.re.krreddit.com

A particularly powerful technique for studying the electronic structure of cubane is near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. aip.orgaip.orgresearchgate.net Studies using gas-phase NEXAFS have revealed how the geometric strain of the cubane cage significantly affects its electronic states. aip.orgaip.orgresearchgate.net These experiments have shown that the high degree of p-p interaction between parallel C-C bonds in the cubane structure gives rise to dominant features in the spectra, providing a direct probe of the molecule's unique bonding and strain. aip.orgaip.orgresearchgate.net This technique allows for a detailed understanding of how strain influences the electronic properties, which is crucial for designing cubane-based materials with specific electronic functionalities.

Future research will likely involve the application of other advanced spectroscopic methods, such as solid-state NMR and Raman spectroscopy, to further probe the structure and dynamics of this compound and its derivatives in different environments, including in solid-state materials and biological systems.

Further Computational Modeling for Predictive Understanding

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, stability, and reactivity of this compound and its derivatives. DFT calculations have been employed to predict the relative strain energies of various halogenated derivatives. nih.govacs.orgmanchester.ac.uk For example, calculations have shown that for hexahalogenated derivatives of this compound, the strain energy is highest for the hexafluorinated compound and decreases with the increasing size of the halogen atom. nih.govmanchester.ac.uk

Computational methods are also used to elucidate reaction mechanisms. For instance, DFT has been used to model the radical chlorination of dimethyl cubane-1,4-dicarboxylate, calculating the energies of transition states and intermediates to propose the most probable reaction pathways. nih.govacs.org These theoretical studies provide valuable insights that complement experimental findings and can guide the design of new synthetic strategies. ornl.gov DFT has also been used to study the bonding and reactivity of iron-sulfur cubane clusters, which are important in biological systems, providing insights into how the cubane-like core influences electronic interactions and reactivity. rsc.orgchemrxiv.org

The future of computational modeling in this field will likely involve the use of more advanced methods, such as molecular dynamics simulations, to study the behavior of cubane-containing molecules in complex environments like solutions and biological membranes. electrochem.org These simulations will provide a more dynamic picture of how these rigid molecules interact with their surroundings, which is crucial for designing them for applications in drug delivery and materials science.

Expansion of Applications in Interdisciplinary Fields

The unique properties of the cubane cage make this compound a highly attractive building block for a variety of interdisciplinary applications. Its rigid structure and well-defined geometry are particularly valuable in medicinal chemistry and materials science.

In medicinal chemistry, the cubane cage is recognized as a three-dimensional bioisostere of the benzene (B151609) ring. soton.ac.uknih.govnih.gov Replacing a phenyl group in a biologically active molecule with a cubane moiety can lead to improved pharmacological properties. nih.gov The rigid cubane scaffold can hold functional groups in a precise spatial arrangement, allowing for fine-tuned interactions with biological targets. nih.gov This has led to an increased interest in synthesizing functionalized cubanes for drug discovery programs. nih.govsemanticscholar.org

In materials science, this compound and its derivatives are being explored as rigid linkers for the construction of metal-organic frameworks (MOFs) and polymers. soton.ac.ukresearchgate.net The rigidity of the cubane unit can impart high thermal stability and porosity to these materials. Polyamides and other polymers incorporating the cubane cage have been synthesized and studied for their unique properties. researchgate.net Additionally, the high density and strain energy of the cubane core make its derivatives, such as octanitrocubane, of interest as high-performance energetic materials. soton.ac.ukpetrolpark.co.uk

The future outlook for this compound is bright, with potential applications extending to nanotechnology, where it could be used in the synthesis of carbon nanothreads, and supramolecular chemistry, where its rigid structure can be exploited to build complex molecular architectures. soton.ac.uk As synthetic methodologies become more advanced and the fundamental understanding of this unique molecule deepens, the range of its applications is expected to continue to expand.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Cubanedicarboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cubane precursors. For example, fluorination of dimethyl 1,4-cubanedicarboxylate in acetonitrile at -20 to -30°C yields fluorinated derivatives, with purity ≥97% achievable via recrystallization or column chromatography . Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Confirm purity via observed melting point (224°C for the acid; 161-162°C for intermediates like dimethyl esters) .

- Spectroscopy : Employ H/C NMR to verify cubane core geometry and carboxylate functional groups.

- Chromatography : HPLC or GC-MS can detect impurities, especially in fluorinated derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to skin/eye corrosion risks (GHS Category 2) .

- Ventilation : Local exhaust systems to avoid inhalation of crystalline powders .

- Storage : Keep sealed at -20°C, away from strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. What experimental conditions optimize the fluorination of this compound derivatives?

- Methodological Answer : Fluorination efficiency depends on reaction media and temperature. For dimethyl 1,4-cubanedicarboxylate, optimal yields of fluorinated products (e.g., dimethyl 2-fluorocubane-1,4-dicarboxylate) are achieved in CHCN at -20 to -30°C. Higher temperatures may promote side reactions, while polar solvents stabilize reactive intermediates . Monitor progress via F NMR or LC-MS.

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model cubane’s strained geometry and electron distribution. For example:

- Calculate bond dissociation energies to predict sites for electrophilic substitution.

- Simulate transition states in fluorination or esterification reactions to identify kinetic barriers . Pair computational results with experimental validation (e.g., kinetic studies) to refine models.

Q. What strategies address discrepancies in reaction yields when derivatizing this compound?

- Methodological Answer :

- Variable Control : Systematically test temperature, solvent polarity, and catalyst loading (e.g., Lewis acids for esterification).

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., sulfonic acids in fluorination) and adjust conditions accordingly .

- Scale-Up Considerations : Pilot small-scale reactions (<100 mg) before scaling, as cubane derivatives may exhibit unexpected instability .

Q. What are the challenges in analyzing the environmental impact of this compound?

- Methodological Answer : Limited ecotoxicity data exist for cubane derivatives. Researchers should:

- Conduct persistence/bioaccumulation tests : Use OECD 301/305 guidelines to assess degradation in water/soil.

- Model Environmental Fate : Predict partitioning coefficients (log ) via computational tools, though experimental validation is critical due to cubane’s unique hydrophobicity .

- Mitigation Strategies : Explore biodegradable derivatives (e.g., ester-linked prodrugs) to reduce ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.